5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine
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Overview
Description
5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine is a heterocyclic compound that features a thieno[2,3-D]thiazole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine typically involves multi-step organic reactions. One common method involves the reaction of 4-methoxybenzylamine with thieno[2,3-D]thiazole derivatives under specific conditions to introduce the chloromethyl group. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its unique structural features.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-D]thiazole derivatives: These compounds share a similar core structure and exhibit comparable chemical properties.
Benzo[4,5]thieno[2,3-b]pyridine derivatives: These compounds are also used in the development of advanced materials and have similar electronic properties.
Uniqueness
5-(Chloromethyl)-N-(4-methoxybenzyl)thieno[2,3-D]thiazol-2-amine is unique due to the presence of the chloromethyl and 4-methoxybenzyl groups, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Properties
Molecular Formula |
C14H13ClN2OS2 |
---|---|
Molecular Weight |
324.9 g/mol |
IUPAC Name |
5-(chloromethyl)-N-[(4-methoxyphenyl)methyl]thieno[2,3-d][1,3]thiazol-2-amine |
InChI |
InChI=1S/C14H13ClN2OS2/c1-18-10-4-2-9(3-5-10)8-16-14-17-13-12(20-14)6-11(7-15)19-13/h2-6H,7-8H2,1H3,(H,16,17) |
InChI Key |
DYRUUBXTBKZBRG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(S2)C=C(S3)CCl |
Origin of Product |
United States |
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